N-(2,3-二氢-1H-吲哚-2-基)吲哚-1-羧硫酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indole is a significant heterocyclic system in natural products and drugs . It plays a main role in cell biology and has various biologically vital properties . The indenyl component is a part of the indole structure .

Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . Various methods have been developed for the synthesis of indole and its derivatives .Molecular Structure Analysis

The molecular structure of indole consists of a benzene ring fused to a pyrrole ring . The 3D structure of indole can be viewed using specific software .Physical And Chemical Properties Analysis

Indole is a white or colorless solid that is highly soluble in water and other polar solvents . The exact physical and chemical properties of “N-(2,3-dihydro-1H-inden-2-yl)indoline-1-carbothioamide” would depend on its specific structure.科学研究应用

Antibacterial and Antifungal Properties

Synthesis: Researchers successfully synthesized derivatives of this compound using grinding, stirring, and ultrasound irradiation methods . Ultrasound irradiation proved particularly efficient in terms of both time and synthetic performance.

Alzheimer’s Disease Treatment

The compound’s structure suggests potential pharmacological activity. Notably, 2,3-dihydro-1H-inden-1-ones have been investigated for their role in treating Alzheimer’s disease (AD). Specifically:

- Dual PDE4/AChE Inhibition : Researchers designed and synthesized novel 2,3-dihydro-1H-inden-1-ones as dual inhibitors targeting both phosphodiesterase 4 (PDE4) and acetylcholinesterase (AChE). These inhibitors aim to improve cognitive and memory function in AD patients .

Other Pharmacological Properties

While not directly related to the compound , it’s worth noting that compounds containing a 2,3-dihydro-1H-inden-1-one structure have shown various pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and anti-Alzheimer’s properties . Additionally, halogenated derivatives (e.g., fluorinated compounds) exhibit diverse medicinal properties .

作用机制

Target of Action

N-(2,3-dihydro-1H-inden-2-yl)indoline-1-carbothioamide, also known as N-(2,3-dihydro-1H-inden-2-yl)-2,3-dihydro-1H-indole-1-carbothioamide, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that result in these effects.

Biochemical Pathways

Indole derivatives have been shown to affect a broad range of biochemical pathways due to their diverse biological activities . For example, some indole derivatives have been reported to inhibit HIV-1 reverse transcriptase , suggesting that they may interfere with the replication of the HIV virus.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may have a wide range of effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of N-(2,3-dihydro-1H-inden-2-yl)indoline-1-carbothioamide can be influenced by various environmental factors. For instance, the compound is a weak base and can react with acids to form salts . This property could potentially affect its stability and action in different physiological environments.

未来方向

属性

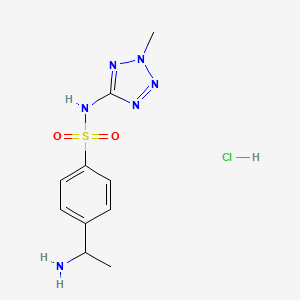

IUPAC Name |

N-(2,3-dihydro-1H-inden-2-yl)-2,3-dihydroindole-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2S/c21-18(20-10-9-13-5-3-4-8-17(13)20)19-16-11-14-6-1-2-7-15(14)12-16/h1-8,16H,9-12H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBESASZRZYBLBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=S)NC3CC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dihydro-1H-inden-2-yl)indoline-1-carbothioamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-((9-isopropyl-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2823914.png)

![N-(1-Cyano-2,2-dimethylcyclopropyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2823924.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(benzo[c][1,2,5]thiadiazol-4-yl)acetamide](/img/structure/B2823926.png)

![N-(3-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2823927.png)

![3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2823931.png)